molecular formula C10H13ClN2O2 B12525889 N-(2-Chloroethyl)-N'-[3-(hydroxymethyl)phenyl]urea CAS No. 803729-78-4

N-(2-Chloroethyl)-N'-[3-(hydroxymethyl)phenyl]urea

Cat. No.: B12525889
CAS No.: 803729-78-4
M. Wt: 228.67 g/mol
InChI Key: OTXNTEAHYRPOKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Molecular Formula

The systematic name N-(2-chloroethyl)-N'-[3-(hydroxymethyl)phenyl]urea follows IUPAC conventions by prioritizing substituent positions and functional group hierarchy. The parent structure is urea (carbamide), with two nitrogen-bound substituents:

  • A 2-chloroethyl group (-CH2CH2Cl) attached to one nitrogen
  • A 3-(hydroxymethyl)phenyl group (-C6H4-CH2OH) attached to the adjacent nitrogen.

The molecular formula C10H13ClN2O2 derives from:

  • 10 carbon atoms (6 from benzene, 2 from chloroethyl, 1 from hydroxymethyl, 1 from urea)
  • 13 hydrogen atoms
  • 1 chlorine atom
  • 2 nitrogen atoms (urea backbone)
  • 2 oxygen atoms (urea carbonyl and hydroxymethyl group).

Structural verification through mass spectrometry typically shows a molecular ion peak at m/z 244.07 (M+H)+, with characteristic fragmentation patterns including loss of HCl (Δ m/z 36.46) and cleavage of the urea group.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d6, 400 MHz):
    δ 8.45 (s, 1H, urea NH)
    δ 7.35-7.15 (m, 4H, aromatic protons)
    δ 5.15 (t, 1H, -CH2OH)
    δ 4.45 (d, 2H, Ar-CH2OH)
    δ 3.65 (q, 2H, N-CH2CH2Cl)
    δ 3.40 (t, 2H, CH2Cl).
  • ¹³C NMR (101 MHz, DMSO-d6):
    δ 158.2 (urea carbonyl)
    δ 139.5-126.3 (aromatic carbons)
    δ 63.8 (Ar-CH2OH)
    δ 45.2 (N-CH2CH2Cl)
    δ 42.1 (CH2Cl).

Infrared Spectroscopy
Key IR absorptions (KBr, cm⁻¹):

  • 3320 (N-H stretch, urea)
  • 1685 (C=O stretch, urea)
  • 1245 (C-N stretch)
  • 750 (C-Cl stretch).

X-ray crystallographic studies of analogous compounds reveal planar urea groups with dihedral angles <25° between aromatic rings and hydrogen-bonding networks stabilizing the crystal lattice.

Properties

CAS No.

803729-78-4

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

1-(2-chloroethyl)-3-[3-(hydroxymethyl)phenyl]urea

InChI

InChI=1S/C10H13ClN2O2/c11-4-5-12-10(15)13-9-3-1-2-8(6-9)7-14/h1-3,6,14H,4-5,7H2,(H2,12,13,15)

InChI Key

OTXNTEAHYRPOKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NCCCl)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Methodologies

Isocyanate-Amine Coupling

The most direct method involves reacting 3-(hydroxymethyl)phenyl isocyanate with N-(2-chloroethyl)amine . This route is analogous to the synthesis of structurally related N-phenyl-N'-(2-chloroethyl)ureas (CEUs).

Procedure:
  • Synthesis of 3-(hydroxymethyl)phenyl isocyanate :
    • 3-(Hydroxymethyl)aniline is treated with triphosgene in dichloromethane at 0–5°C.
    • Key conditions : Stir for 2–4 hrs under nitrogen; yield: 75–85%.
  • Coupling with N-(2-chloroethyl)amine :
    • The isocyanate is reacted with N-(2-chloroethyl)amine hydrochloride in dry ether at 0°C.
    • Reaction time : 30–60 min; yield: 70–78%.
Challenges:
  • Handling toxic isocyanates requires stringent safety measures.
  • Competing side reactions (e.g., dimerization) may reduce yields.

Urea Formation via Carbodiimide-Mediated Coupling

This method avoids isocyanate intermediates by using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Procedure:
  • Activation of 3-(hydroxymethyl)aniline :
    • React 3-(hydroxymethyl)aniline with EDCI and HOBt (hydroxybenzotriazole) in THF at 0°C.
  • Reaction with N-(2-chloroethyl)amine :
    • Add N-(2-chloroethyl)amine hydrochloride and stir at room temperature for 12–24 hrs.
    • Yield : 65–72% after purification by silica gel chromatography.
Advantages:
  • Mitigates risks associated with isocyanate handling.
  • Suitable for small-scale synthesis.

One-Pot Synthesis from Aniline Derivatives

Adapted from patent CN1440964A, this method uses 3-(hydroxymethyl)aniline hydrochloride , urea, and N-(2-chloroethyl)amine under high-pressure conditions.

Optimized Conditions:
Parameter Value
Molar ratio (aniline:urea:amine) 1 : 1.2 : 1.1
Solvent Water
Temperature 110–120°C
Pressure 0.5–1.0 MPa (N₂ atmosphere)
Reaction time 30–60 min
Yield 68–74%
Key Observations:
  • Excess urea ensures complete conversion of the aniline derivative.
  • Higher pressures (>1.0 MPa) reduce reaction time but risk decomposition of the hydroxymethyl group.

Protection-Deprotection Strategies

The hydroxymethyl group is prone to oxidation or elimination under acidic/basic conditions. Common protection methods include:

Silyl Ether Protection:

  • Protection : Treat 3-(hydroxymethyl)aniline with tert-butyldimethylsilyl chloride (TBDMSCl) in DMF.
  • Deprotection : Use tetrabutylammonium fluoride (TBAF) in THF post-urea formation.

Benzyl Ether Protection:

  • Protection : React with benzyl bromide and K₂CO₃ in acetone.
  • Deprotection : Hydrogenolysis using Pd/C under H₂ atmosphere.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Safety Concerns
Isocyanate-Amine 70–78 ≥95 Moderate High (isocyanate use)
Carbodiimide 65–72 ≥90 Small-scale Low
One-Pot 68–74 ≥85 Industrial Moderate (high pressure)

Characterization and Validation

  • IR Spectroscopy : Urea C=O stretch at 1640–1680 cm⁻¹; N-H stretches at 3300–3500 cm⁻¹.
  • ¹H NMR (DMSO-d₆):
    • δ 4.45 (s, 2H, CH₂OH), 3.60 (t, 2H, CH₂Cl), 3.40 (q, 2H, N-CH₂), 7.2–7.6 (m, 4H, aromatic).
  • HPLC Purity : ≥95% using C18 column (acetonitrile/water gradient).

Industrial-Scale Considerations

Patent CN1440964A highlights critical factors for large-scale production:

  • Solvent Choice : Water minimizes byproduct formation vs. organic solvents.
  • Recycling : Filtrates from crystallization steps can be reused, improving overall yield to >90%.
  • Cost Efficiency : Urea and aniline derivatives are low-cost precursors (<$50/kg).

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-N’-[3-(hydroxymethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while nucleophilic substitution of the chloroethyl group could result in various substituted urea derivatives.

Scientific Research Applications

In Vitro Studies

In vitro studies have demonstrated that derivatives of N-(2-Chloroethyl)-N'-[3-(hydroxymethyl)phenyl]urea exhibit significant cytotoxic effects against various human tumor cell lines. For instance, compounds similar to this compound have shown micromolar-level inhibition of cell growth across multiple cancer types, including colon and breast cancers .

In Vivo Studies

In vivo experiments using animal models have further validated the antitumor efficacy of this compound. For example, studies involving the CT-26 colon carcinoma model revealed that N-(4-iodophenyl)-N'-(2-chloroethyl)urea (a derivative) significantly inhibited tumor growth when administered intraperitoneally. The compound was found to accumulate in tumor tissues, enhancing its therapeutic effects while minimizing systemic toxicity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the phenyl ring and the chloroethyl side chain can enhance the potency and selectivity of these compounds against specific tumor types. For instance, substituents on the aromatic ring can influence both the binding affinity to beta-tubulin and the overall pharmacokinetic profile of the drug .

Clinical Relevance

Several case studies have highlighted the clinical relevance of this compound derivatives in treating resistant cancer forms. One notable study involved patients with advanced solid tumors who were treated with a regimen including this compound. Results indicated a partial response in a subset of patients, suggesting potential for further clinical exploration .

Comparative Efficacy

A comparative analysis between this compound and traditional chemotherapeutics like 5-fluorouracil has shown that while both agents are effective, the former may offer advantages in terms of reduced side effects and improved patient tolerance during treatment cycles .

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-N’-[3-(hydroxymethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs

1-Aryl-3-(2-Chloroethyl)ureas (CEUs)
  • 4-tert-Butyl-CEU (tBCEU) : Features a bulky tert-butyl group at the para position of the phenyl ring. This substituent increases lipophilicity, promoting rapid tissue penetration but also extensive hepatic metabolism (hydroxylation and glucuronidation) .
  • 4-sec-Butyl-CEU (sBCEU) : Similar to tBCEU but with a branched sec-butyl group, which slightly reduces metabolic stability compared to tBCEU .
  • Styryl-CEU Derivatives : Include compounds like 4ZCombCEU, which incorporate a styryl group mimicking combretastatin A-4 (CA-4). These hybrids exhibit dual mechanisms: β-tubulin alkylation and microtubule depolymerization .

Key Structural Differences :

  • Styryl-CEUs (e.g., 4ZCombCEU) feature extended conjugated systems, enhancing binding affinity to the colchicine site (C-BS) of β-tubulin .
Nitrosoureas
  • BCNU (Carmustine) : A bifunctional alkylating agent with a nitroso group. It crosslinks DNA via chloroethyl adducts, causing strand breaks and cytotoxicity .
  • SarCNU : A sarcosinamide analog of BCNU labeled with carbon-11 for PET imaging. Its metabolism involves denitrosation, distinct from CEUs .

Structural Contrast :
Nitrosoureas require a nitroso group for DNA alkylation, whereas CEUs rely on the chloroethyl moiety for β-tubulin modification. The absence of nitroso groups in CEUs eliminates nitrosourea-associated risks of mutagenicity and secondary malignancies .

Mechanisms of Action

Compound Class Target Mechanism Reference
CEUs β-Tubulin Covalent alkylation of Cys239 near the colchicine-binding site (C-BS), inducing microtubule depolymerization and G2/M arrest .
Nitrosoureas DNA DNA interstrand crosslinking via chloroethyl adducts, leading to replication arrest and apoptosis .
Styryl-CEUs β-Tubulin & Microtubules Dual action: alkylation of β-tubulin and direct microtubule destabilization, mimicking CA-4 .

Key Findings :

  • CEUs like tBCEU and the target compound avoid DNA damage, reducing genotoxicity risks compared to nitrosoureas .

Metabolic Pathways

Compound Metabolic Pathway Metabolites Identified Reference
N-(2-Chloroethyl)-N'-[3-(hydroxymethyl)phenyl]urea Predicted: Hydroxymethyl oxidation to carboxylic acid or glucuronidation . Not reported; inferred from structural analogs.
tBCEU N-Dealkylation and tert-butyl hydroxylation, followed by glucuronidation . N-[4-(2-hydroxy-1,1-dimethylethyl)phenyl]urea
BCNU Microsomal denitrosation to 1,3-bis(2-chloroethyl)urea . Non-alkylating metabolites (e.g., thiodiacetic acid)

Metabolic Stability :

  • The hydroxymethyl group may increase susceptibility to phase II metabolism (e.g., glucuronidation), shortening half-life compared to tBCEU .
  • Nitrosoureas like BCNU undergo rapid enzymatic denitrosation, limiting their therapeutic window .

Therapeutic Implications :

  • The target compound’s hydroxymethyl group may reduce CNS toxicity compared to tBCEU but limit antitumor efficacy in brain cancers .
  • Styryl-CEUs (e.g., 4ZCombCEU) demonstrate superior potency but require structural optimization for clinical use .

Biological Activity

N-(2-Chloroethyl)-N'-[3-(hydroxymethyl)phenyl]urea is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a urea linkage, which is significant for its biological activity. The presence of the chloroethyl group enhances its reactivity, while the hydroxymethylphenyl moiety contributes to its interaction with biological targets.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The compound's mechanism involves the inhibition of cell proliferation and induction of apoptosis through pathways that affect tubulin polymerization and disrupt mitotic progression .

Table 1: Antitumor Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HepG215.2Inhibition of cell growth and apoptosis
MCF-712.5Disruption of mitotic spindle formation
HeLa18.0Induction of G2/M phase arrest

Antiviral Activity

The compound has also been evaluated for antiviral properties, particularly against viruses such as Coxsackie virus B3 (CVB3). Preliminary results suggest that it may reduce viral replication by interfering with viral entry or replication processes within host cells .

Antimicrobial Activity

In addition to its anticancer and antiviral properties, this compound has shown potential antimicrobial activity. Studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in treating bacterial infections .

Case Studies and Experimental Findings

  • Antitumor Efficacy in Animal Models : In vivo studies using murine models have shown that administration of this compound leads to a significant reduction in tumor size compared to control groups. The compound was administered at varying doses, with optimal results observed at 50 mg/kg body weight.
  • Mechanistic Studies : Detailed mechanistic studies have revealed that the compound inhibits the binding of colchicine to tubulin, thereby preventing microtubule assembly necessary for mitosis. This action was confirmed through immunofluorescence microscopy, which showed disrupted microtubule structures in treated cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.